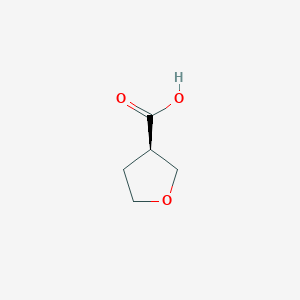

(R)-Tetrahydrofuran-3-carboxylic acid

Beschreibung

Significance of Chirality in Pharmaceutical and Agrochemical Sciences

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in the life sciences. Biological systems, such as the human body, are inherently chiral, composed of L-amino acids and D-sugars. wikipedia.org This intrinsic chirality means that receptors, enzymes, and other biological targets often interact differently with the two mirror-image forms (enantiomers) of a chiral molecule. mdpi.comnih.gov

In pharmaceuticals, this enantioselectivity can lead to significant differences in pharmacodynamics (how a drug affects the body) and pharmacokinetics (how the body affects a drug) between enantiomers. mdpi.com One enantiomer, the "eutomer," may exhibit the desired therapeutic activity, while the other, the "distomer," could be less active, inactive, or even responsible for adverse effects. nih.gov The infamous case of thalidomide, where one enantiomer was an effective sedative while the other was teratogenic, tragically underscored the critical importance of stereochemistry in drug design. youtube.com Consequently, regulatory agencies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to characterize the specific activity of each enantiomer in a chiral drug. nih.gov

Similarly, in agrochemical science, the chirality of pesticides and herbicides can influence their efficacy and environmental impact. nih.gov Often, only one enantiomer is responsible for the desired biological activity, and using a single-enantiomer formulation can lead to lower application rates, reduced non-target toxicity, and a more favorable environmental profile. researchgate.net

Overview of Tetrahydrofuran (B95107) Scaffolds in Biologically Active Molecules

The tetrahydrofuran (THF) ring is a five-membered saturated oxygen-containing heterocycle that is a prevalent structural motif in a vast number of biologically active molecules and natural products. capes.gov.brresearchgate.netmdpi.com This scaffold is found in compounds exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, antifungal, and neurotoxic effects. researchgate.net

The THF ring's utility in medicinal chemistry stems from its ability to act as a versatile scaffold that can be functionalized to create complex three-dimensional structures. Its oxygen atom can participate in hydrogen bonding, a crucial interaction for binding to biological targets. nih.gov Notable examples of pharmaceuticals incorporating the THF moiety include inhibitors of HIV protease, where the THF ring plays a key role in binding to the enzyme's active site. nih.gov The ubiquity and importance of this scaffold have spurred intense interest in developing efficient and stereoselective synthetic methods for its preparation. researchgate.netresearchgate.net

Rationale for Focused Research on (R)-Tetrahydrofuran-3-carboxylic Acid

This compound is a valuable chiral building block for organic synthesis. bldpharm.com Its structure combines the tetrahydrofuran ring with a carboxylic acid group at a defined stereocenter. This combination of features makes it a highly sought-after intermediate for the synthesis of complex, enantiomerically pure molecules. The carboxylic acid group provides a reactive handle for various chemical transformations, such as amidation and esterification, while the chiral THF core imparts specific three-dimensional orientation. This is particularly important in drug discovery, where precise spatial arrangement of functional groups is often necessary for optimal interaction with a biological target. The (R)-configuration is specifically utilized in the synthesis of certain pharmaceutical candidates, including inhibitors for enzymes like zeste homolog 2 (EZH2). chemicalbook.com

Historical Context of Chiral Synthesis and its Evolution in Organic Chemistry

The field of stereochemistry began with Louis Pasteur's groundbreaking discovery in 1848 that molecules could exist as non-superimposable mirror images. nih.govresearchgate.net He manually separated the enantiomeric crystals of a tartaric acid salt, demonstrating the concept of molecular chirality. youtube.comnih.gov This was followed by the proposal of the tetrahedral carbon atom by Jacobus Henricus van 't Hoff and Joseph Achille Le Bel in 1874, which provided a theoretical framework for understanding three-dimensional molecular structures. nih.gov

For much of the 20th century, producing single enantiomers was a significant challenge, often relying on the separation of racemic mixtures (a 50:50 mix of both enantiomers) through processes like chiral resolution. However, the latter half of the century saw the dawn of asymmetric synthesis—chemical reactions that preferentially create one enantiomer over the other. The development of chiral catalysts and reagents has been a major focus, culminating in the 2001 Nobel Prize in Chemistry awarded to William S. Knowles, Ryōji Noyori, and K. Barry Sharpless for their work on chirally catalyzed hydrogenation and oxidation reactions. This evolution has transformed organic synthesis, enabling the efficient and direct production of enantiomerically pure compounds, which is essential for the modern pharmaceutical and agrochemical industries.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R)-oxolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-5(7)4-1-2-8-3-4/h4H,1-3H2,(H,6,7)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTREHHXSQGWTR-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609002 | |

| Record name | (3R)-Oxolane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66838-42-4 | |

| Record name | (3R)-Oxolane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-Tetrahydro-3-furoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for R Tetrahydrofuran 3 Carboxylic Acid

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to directly produce the desired enantiomer in high purity, avoiding the loss of 50% of the material inherent in classical resolution. Key strategies include enantioselective catalysis, the use of chiral auxiliaries, and enzymatic processes.

Enantioselective Catalysis for Chiral Induction

Enantioselective catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly sought after for its efficiency and atom economy. Both transition-metal catalysis and organocatalysis have proven effective in synthesizing chiral tetrahydrofuran (B95107) derivatives. nih.gov

Transition-metal catalysis is a powerful tool for constructing the tetrahydrofuran ring with high stereocontrol. nih.gov Asymmetric cycloetherification reactions, where an alcohol moiety intramolecularly attacks a carbon-carbon multiple bond, are prominent examples.

One notable strategy involves the palladium-catalyzed asymmetric cyclization of an intermediate derived from the ruthenium-catalyzed ene-yne coupling of an alkene and an alcohol. This one-pot sequence yields a tetrahydrofuran product with good enantiomeric excess. nih.gov Another approach is the transition metal-catalyzed cycloisomerization of allyl propargyl ethers, which can produce substituted tetrahydrofurans in high yields and excellent enantioselectivities. nih.gov For instance, palladium-catalyzed cycloisomerization has been shown to achieve quantitative yield and 94% enantiomeric excess for certain substrates. nih.gov

Copper-catalyzed reactions have also been developed for the asymmetric synthesis of tetrahydrofuran-3-ones, which can be precursors to the desired carboxylic acid. These methods, however, have sometimes resulted in modest enantioselectivity. nih.gov

Here is a table summarizing representative transition-metal catalyzed reactions for tetrahydrofuran synthesis:

| Catalyst System | Reactants | Product Type | Yield (%) | Enantiomeric Excess (% ee) |

| Ru-catalyst / Pd-catalyst | Alcohol and Alkene | Substituted Tetrahydrofuran | 84 | 76 |

| Pd-catalyst with chiral ligand | Allyl propargyl ether | Substituted Tetrahydrofuran | 100 | 94 |

| Cu(MeCN)4PF6 with chiral diimine ligand | Diazo compound | Tetrahydrofuran-3-one | 62 | 57 |

This data is compiled from representative examples in the literature and specific results may vary based on substrate and reaction conditions. nih.gov

Organocatalysis, the use of small, chiral organic molecules as catalysts, has emerged as a complementary approach to metal-based catalysis. organic-chemistry.org These catalysts are often more stable, less toxic, and more readily available.

For the synthesis of tetrahydrofuran rings, bifunctional organocatalysts, such as those based on cinchona alkaloids and thiourea, have been successfully employed in the asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones. organic-chemistry.orgnih.gov This method provides excellent enantioselectivities even with low catalyst loadings at ambient temperatures. organic-chemistry.org The catalyst activates both the nucleophile (the hydroxyl group) and the electrophile (the unsaturated ketone) to facilitate a highly controlled ring closure.

Another organocatalytic approach involves the use of 2,2,2-trifluoroacetophenone-mediated oxidation with hydrogen peroxide as a green oxidant to produce polysubstituted tetrahydrofurans from simple starting materials. rsc.org While not directly producing (R)-tetrahydrofuran-3-carboxylic acid, these methods establish the core heterocyclic structure with high stereocontrol, which can then be further functionalized.

Chiral Auxiliary Methods

Chiral auxiliary-based synthesis is a classical and reliable method for achieving high stereoselectivity. nih.gov In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org

For the synthesis of substituted tetrahydrofurans, a chiral sulfoxide (B87167) auxiliary can be employed. nih.gov For example, a γ-hydroxyketone bearing a chiral sulfoxide auxiliary can be reduced to generate a 2,5-cis-disubstituted tetrahydrofuran with high diastereoselectivity. nih.gov The starting material is prepared as a single enantiomer by adding the lithium anion of (S)-methyl-p-tolylsulfoxide to succinic anhydride (B1165640), followed by conversion to a ketone. nih.gov

Pseudoephedrine is another well-established chiral auxiliary that can be reacted with a carboxylic acid to form an amide. wikipedia.org Deprotonation and subsequent reaction of this amide can proceed with high diastereoselectivity, guided by the chiral scaffold of the pseudoephedrine. wikipedia.org Cleavage of the amide bond then releases the enantiomerically enriched carboxylic acid. wikipedia.org

The following table provides examples of chiral auxiliaries used in asymmetric synthesis:

| Chiral Auxiliary | Type of Reaction | Key Feature |

| Chiral Sulfoxide | Reduction of γ-hydroxyketone | Directs the formation of cis-disubstituted tetrahydrofurans. nih.gov |

| Pseudoephedrine | Alkylation of amides | Provides high stereocontrol in the formation of new carbon-carbon bonds. wikipedia.org |

Enzymatic Resolution Techniques

Enzymatic resolution is a powerful technique that takes advantage of the high stereoselectivity of enzymes to separate racemic mixtures. This method is often performed under mild conditions and can provide products with very high enantiomeric purity.

Lipases are a class of enzymes that catalyze the hydrolysis of esters. nih.gov In a kinetic resolution, a lipase (B570770) will selectively hydrolyze one enantiomer of a racemic ester at a much faster rate than the other. This results in a mixture of an enantiomerically enriched acid and the unreacted, enantiomerically enriched ester of the opposite configuration. nih.govnih.gov

For the preparation of this compound, this would involve the lipase-catalyzed hydrolysis of a racemic ester of tetrahydrofuran-3-carboxylic acid. The lipase would preferentially hydrolyze the (R)-ester, yielding the desired (R)-acid, while leaving the (S)-ester largely unreacted. These two products can then be separated. A variety of lipases, such as those from Pseudomonas cepacia and Candida rugosa, have been successfully used for the resolution of various carboxylic acids. almacgroup.com

The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E value), which is a measure of the enzyme's selectivity. High E values are desirable for achieving high enantiomeric excess in both the product and the remaining substrate.

Optimization of Enzyme Activity and Selectivity

The efficiency of enzymatic reactions in producing enantiomerically pure compounds is highly dependent on reaction conditions. Optimizing these parameters is crucial for maximizing enzyme activity and selectivity. Key factors that are commonly adjusted include the choice of enzyme, immobilization techniques, pH, temperature, and substrate concentration.

In the context of producing chiral tetrahydrofuran carboxylic acids, enzymatic resolution via enantioselective hydrolysis of a racemic ester is a common strategy. For the closely related (R)-tetrahydrofuran-2-carboxylic acid, a practical scalable approach was developed using an Aspergillus melleus protease. researchgate.net Optimization of this process involved adjusting several parameters to achieve high enantiomeric excess (ee).

Key Optimization Parameters for Enzymatic Resolution:

Enzyme Selection: Different lipases and proteases exhibit varying levels of enantioselectivity (E value) for the same substrate. Screening various enzymes is the first step. For instance, while lipases like AK, PS-IM, and OF showed no catalytic activity for some diol substrates, lipase QLM proceeded to 59% conversion, demonstrating the importance of enzyme choice. researchgate.net

Immobilization: Enzyme immobilization can significantly enhance stability, activity, and allow for easier separation and reuse. researchgate.net Immobilization on hydrophobic supports can induce conformational changes in enzymes like lipases, exposing the active site and increasing activity. researchgate.net Furthermore, multipoint covalent attachment to supports like glyoxyl agarose (B213101) can dramatically increase the thermal stability of enzymes. researchgate.net

pH and Buffer System: The pH of the reaction medium directly affects the ionization state of the enzyme's active site residues and the substrate, thereby influencing activity and selectivity. In the resolution of (±)-tetrahydrofuran-2-carboxylate, a 1.5 M potassium phosphate (B84403) buffer at pH 8 was utilized to maintain optimal conditions for the protease. researchgate.net

Temperature: Enzyme activity generally increases with temperature up to an optimum, beyond which denaturation occurs. For a tri-enzyme system used in a different conversion, the optimal yield was achieved at 37 °C, with a significant drop in performance at higher temperatures due to enzyme inactivation. mdpi.com

Substrate Concentration: High substrate concentrations can sometimes lead to enzyme inhibition. The synthesis of (R)-tetrahydrofuran-2-carboxylic acid was successfully conducted at a high substrate concentration of 2 M, indicating the robustness of the selected enzymatic system. researchgate.net

Through careful optimization, the enantioselective hydrolysis of ethyl (±)-tetrahydrofuran-2-carboxylate yielded (R)-THFC with a 94.4% ee and an E value of 60. researchgate.net A final purification step, involving crystallization as a dicyclohexylamine (B1670486) salt, allowed for the isolation of the desired (R)-acid with an enantiomeric excess greater than 99%. researchgate.net

Chemoenzymatic Synthesis Pathways

Chemoenzymatic synthesis combines the high selectivity of biocatalysts with the versatility of chemical reactions to construct complex molecules. This approach is particularly effective for producing chiral compounds like this compound. A typical chemoenzymatic route involves the enzymatic resolution of a racemic intermediate, which is then elaborated through chemical transformations.

Chemical Synthesis of Racemic Precursor: A racemic version of the target molecule or a suitable precursor is first synthesized using standard organic chemistry methods. For instance, ethyl (±)-tetrahydrofuran-2-carboxylate can be prepared and used as the substrate for the enzymatic step.

Enzymatic Kinetic Resolution: The racemic mixture is subjected to an enzyme that selectively catalyzes a reaction on one of the enantiomers. In the case of the hydrolysis of ethyl (±)-tetrahydrofuran-2-carboxylate, a protease from Aspergillus melleus selectively hydrolyzes the (R)-ester to the desired (R)-carboxylic acid, leaving the (S)-ester largely unreacted. researchgate.net

The success of this step is quantified by the enantiomeric ratio (E value), which represents the ratio of the specificity constants for the two enantiomers. A high E value is desirable for efficient separation. For the synthesis of (R)-THFC, an E value of 60 was achieved, indicating good selectivity. researchgate.net

Data from Chemoenzymatic Resolution of Ethyl (±)-tetrahydrofuran-2-carboxylate

After the enzymatic step, a partition process is used to separate the resulting (R)-acid from the unreacted (S)-ester. The enantiomeric purity of the acid can be further enhanced by forming a crystalline salt with a chiral or achiral amine, such as N,N-dicyclohexylamine, which facilitates the isolation of a single enantiomer with very high purity (>99% ee). researchgate.net

Multi-Step Synthetic Routes

Strategies from Chiral Pool Precursors (e.g., L-Glutamic Acid Derived Lactones)

The chiral pool synthesis strategy utilizes readily available, enantiomerically pure natural products as starting materials. L-Glutamic acid is a common chiral pool precursor that can be converted into various chiral intermediates, including pyroglutamic acid and its derivatives, which are versatile building blocks for nitrogen- and oxygen-containing heterocycles.

The synthesis of substituted tetrahydrofurans can be achieved from chiral lactones derived from precursors like L-glutamic acid. A general approach involves the stereoselective reduction of a lactone-carboxylic acid intermediate to form the corresponding tetrahydrofuran diol.

One developed method starts with chiral lactone carboxylic acids, which can be synthesized enantioselectively. researchgate.net The transformation of the lactone acid skeleton into the tetrahydrofuran ring requires the reduction of both the lactone and the carboxylic acid functionalities. A direct reduction using a strong reducing agent like borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) can achieve this, but may lack selectivity. researchgate.net

A more controlled, two-step approach has proven effective:

Protection of the Carboxylic Acid: The carboxylic acid group is first protected, typically as an ester (e.g., a methyl ester), to prevent its reduction in the subsequent step.

Reduction of the Lactone: The lactone carbonyl is then selectively reduced to a hemiacetal or further to the corresponding diol. The use of reagents like diisobutylaluminium hydride (DIBAL-H) is common for the partial reduction of lactones to lactols.

Reduction of the Ester and Cyclization: Subsequent reduction of the ester and deprotection steps can lead to the formation of the desired substituted tetrahydrofuran.

This strategy provides a reliable pathway to chiral tetrahydrofuran derivatives from chiral lactone acids, which themselves can be derived from amino acids like glutamic acid. researchgate.net

Intramolecular Cyclization Reactions for Tetrahydrofuran Ring Formation

The formation of the tetrahydrofuran ring is the key step in the synthesis. Intramolecular cyclization reactions, where a nucleophile and an electrophile within the same molecule react to form the ring, are among the most powerful methods for this transformation.

The Redox-Relay Heck reaction is an innovative and efficient method for synthesizing substituted tetrahydrofurans. organic-chemistry.org This palladium-catalyzed reaction allows for the coupling of an unsaturated alcohol, such as cis-butene-1,4-diol, with an aryl or vinyl halide. nih.gov The reaction proceeds through a cascade that involves migratory insertion followed by β-hydride elimination, which regenerates the active catalyst and results in the formation of a cyclic hemiacetal. organic-chemistry.orgnih.gov

A typical reaction sequence is as follows:

Oxidative Addition: Pd(0) adds to an aryl iodide (Ar-I) to form a Pd(II) complex.

Heck Reaction & Isomerization: The diol substrate coordinates to the palladium, and a migratory insertion of the alkene into the Pd-Ar bond occurs. A subsequent chain-walking or redox-relay process moves the palladium down the carbon chain.

Cyclization and Reductive Elimination: The intermediate undergoes cyclization to form a cyclic hemiacetal, which can then be reduced in a separate step to yield the final 3-aryl tetrahydrofuran. organic-chemistry.org

This method is operationally simple and tolerates a wide range of functional groups on the aryl iodide. organic-chemistry.org It provides a direct route to 3-aryl tetrahydrofurans, a common motif in pharmacologically active molecules. nih.gov

Reaction Conditions for Redox-Relay Heck Cyclization

Intramolecular hydroalkoxylation involves the addition of a hydroxyl group across a carbon-carbon double or triple bond within the same molecule to form a cyclic ether. This reaction is a highly atom-economical method for constructing tetrahydrofuran rings. The reaction can be catalyzed by a variety of transition metals, including platinum, gold, and cobalt. organic-chemistry.org

For example, platinum catalysts are effective for the hydroalkoxylation of γ-hydroxy olefins, tolerating numerous functional groups such as esters, amides, and silyl (B83357) ethers. organic-chemistry.orgorganic-chemistry.org The regioselectivity of the cyclization (i.e., whether a five- or six-membered ring is formed) can often be controlled by the choice of catalyst and the specific substrate structure. organic-chemistry.org The reaction typically proceeds via an exo-cyclization pathway to form the thermodynamically favored five-membered tetrahydrofuran ring.

Gold(I) catalysts are also highly effective for the intramolecular hydroalkoxylation of γ-hydroxy allenes, leading to the formation of the corresponding oxygen heterocycles in good yields. organic-chemistry.org These reactions are valued for their mild conditions and functional group tolerance, making them suitable for the synthesis of complex molecules containing the tetrahydrofuran moiety.

Table of Compounds

Stereoselective Introduction of Carboxylic Acid Functionality

Achieving the desired (R)-configuration at the C3 position necessitates synthetic routes that are inherently asymmetric. Methodologies for this purpose often involve either the transformation of a chiral precursor that already contains the carboxylic acid group or the stereoselective creation of the C3 stereocenter during the formation of the heterocyclic ring.

One effective strategy begins with enantiomerically enriched lactone carboxylic acids. These chiral building blocks can be synthesized through various asymmetric methods. Subsequent chemical transformations are then employed to reduce the lactone functionality to form the tetrahydrofuran ring, thereby preserving the stereochemistry of the existing carboxylic acid group. For instance, a simple and enantioselective method has been developed for synthesizing chiral lactone carboxylic acids, which serve as versatile precursors for chiral tetrahydrofuran derivatives. researchgate.net

Another powerful approach is the intramolecular cyclization of an acyclic precursor where the carboxylic acid group, or a precursor like an ester, is already in place. Silver(I) triflate, for example, has been shown to catalyze the intramolecular addition of carboxyl groups to olefins, providing a direct route to lactones which can be further converted to the desired tetrahydrofuran carboxylic acid. organic-chemistry.org The stereoselectivity in such cyclizations can be controlled by using chiral catalysts or by substrate control where existing stereocenters in the acyclic chain direct the formation of the new stereocenter.

Furthermore, organocatalysis presents a promising avenue for the asymmetric synthesis of related heterocyclic carboxylic acids. For example, enantioselective Michael addition reactions have been developed to create precursors for 5-alkyl-substituted pyrrolidine-3-carboxylic acids with high enantiomeric excess (97% ee) in just two steps. rsc.org Similar strategies, employing chiral catalysts to guide the stereochemical outcome of key bond-forming reactions, are applicable to the synthesis of this compound.

Diastereoselective Control in Synthetic Pathways

In syntheses targeting substituted analogs of this compound, or when the ring is formed from a complex acyclic precursor, controlling the relative stereochemistry between multiple stereocenters (diastereoselectivity) is paramount. The spatial arrangement of substituents is dictated by the energetic preferences of the transition states during the ring-forming step.

Palladium-catalyzed oxidative cyclization of γ-hydroxy alkenes is a potent method for constructing the tetrahydrofuran ring. nih.gov These reactions can form both a C-O and a C-C bond in a single step, generating up to two new stereocenters. The diastereoselectivity, however, is highly dependent on the substitution pattern of the starting material. For instance, while γ-hydroxyalkenes with substituents at the 1- or 3-positions can yield products with high diastereomeric ratios (up to >20:1 dr), substrates substituted at the 2-position often result in lower selectivity (around 2:1 dr). nih.gov

Another sophisticated method is the Mead reductive cyclization of keto-β-lactones. This strategy involves the stereochemical invertive ring cleavage of the β-lactone by a pendant ketone, followed by the reduction of the resulting oxocarbenium ion to form the tetrahydrofuran ring. acs.org The stereochemical outcome of this process is highly predictable and is rationalized by established models for nucleophilic attack on oxocarbenium ions. acs.org

| Method | Substrate Type | Key Reagents | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Pd-Catalyzed Cyclization | γ-Hydroxyalkene (1- or 3-substituted) | Pd(OAc)₂, O₂ | Up to >20:1 | nih.gov |

| Pd-Catalyzed Cyclization | γ-Hydroxyalkene (2-substituted) | Pd(OAc)₂, O₂ | ~2:1 | nih.gov |

| Mead Reductive Cyclization | γ-Benzyloxy-keto-β-lactone | Et₃SiH, TESOTf or BF₃·OEt₂ | High, based on invertive cleavage | acs.org |

| Oxidative Cyclization | 1,5-Diene | cat. OsO₄, NMO | Single stereoisomer | nih.gov |

The diastereoselectivity observed in these synthetic pathways is a direct consequence of the steric and electronic interactions within the transition state of the rate-determining step. In cyclization reactions, the acyclic precursor must adopt a specific conformation to allow for ring closure. The relative energies of these competing transition state conformations determine the ratio of diastereomeric products.

For example, in the Prins cyclization, which can be used to form tetrahydrofuran rings, the observed stereoselectivity is often attributed to the precursor adopting a pseudoequatorial orientation for its substituents in a chair-like transition state to minimize steric strain. nih.gov Similarly, in palladium-catalyzed cyclizations of γ-hydroxy alkenes, the stereochemical outcome is rationalized by a model involving the intramolecular insertion of an olefin into a Pd(Ar)(OR) intermediate. organic-chemistry.org The steric bulk of substituents on the alkene chain and the aryl group attached to the palladium catalyst significantly influences the preferred reaction pathway and, consequently, the diastereoselectivity. nih.gov

In some cases, non-covalent interactions like intramolecular hydrogen bonding can play a crucial role in organizing the transition state. A palladium-catalyzed tandem oxidative cyclization was developed where a hydrogen-bond acceptor in the substrate enhances diastereoselectivity by pre-organizing the molecule into a favorable conformation for cyclization. nih.gov This demonstrates that subtle electronic effects, in addition to more obvious steric clashes, can be harnessed to control the stereochemical outcome.

To gain a deeper understanding of the factors governing stereoselectivity, computational modeling has emerged as an indispensable tool. Quantum chemical calculations, particularly Density Functional Theory (DFT), allow for the detailed examination of reaction mechanisms, including the structures and energies of intermediates and transition states.

For instance, computational studies have been used to shed light on the mechanism of photochemical ring expansion reactions that produce tetrahydrofuran derivatives. rsc.org DFT calculations revealed that these reactions proceed through a diradical pathway and that the observed differences in stereoselectivity between oxygen and sulfur ylide rearrangements are due to the different bond lengths in the respective ylide intermediates. rsc.org This level of mechanistic detail is often inaccessible through experimental means alone.

Computational modeling has also supported the role of intramolecular hydrogen bonding in enhancing diastereoselectivity in palladium-catalyzed cyclizations. nih.gov By modeling the transition states, researchers can visualize how these non-covalent interactions stabilize one pathway over others, leading to the preferential formation of a single diastereomer. Similarly, DFT has been employed to understand the origin of diastereo- and enantioselectivity in organocatalytic cyclization reactions, revealing that steric repulsion between bulky groups in the transition state can disfavor the formation of minor isomers by a significant energy margin (e.g., 4.4 kcal/mol). acs.org These computational insights are critical for the rational design of more efficient and selective catalysts and synthetic routes.

Derivatization Strategies and Their Research Implications

Synthesis of Ester Derivatives

Esterification of (R)-Tetrahydrofuran-3-carboxylic acid is a fundamental derivatization strategy. The resulting esters are often used as intermediates in more complex syntheses or as final products with specific physicochemical properties.

The most common method for converting a carboxylic acid to an ester is the Fischer-Speier esterification. This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or tosic acid (TsOH). The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. This method allows for the introduction of a wide variety of alkyl or aryl groups, depending on the alcohol used, thereby functionalizing the parent molecule to modulate properties like solubility, volatility, and biological activity.

Following the reaction, the ester product must be isolated from the reaction mixture, which contains the catalyst, excess alcohol, water, and any unreacted carboxylic acid. The purification process typically involves a series of extraction and washing steps. For instance, the mixture is often diluted with an organic solvent and washed with a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst and remove unreacted carboxylic acid. Subsequent washing with brine helps to remove residual water before the organic layer is dried and the solvent is evaporated. Final purification is often achieved by distillation, which separates the ester based on its boiling point.

| Alcohol | Corresponding Ester Product | Primary Use/Implication |

|---|---|---|

| Methanol | Methyl (R)-tetrahydrofuran-3-carboxylate | Simple ester, common synthetic intermediate. |

| Ethanol | Ethyl (R)-tetrahydrofuran-3-carboxylate | Frequently used in pharmaceutical synthesis. |

| Benzyl alcohol | Benzyl (R)-tetrahydrofuran-3-carboxylate | Introduces an aromatic group, useful as a protecting group that can be removed by hydrogenolysis. |

Since this compound is an enantiomerically pure compound, the primary goal of esterification is to form the ester with high yield while preserving the integrity of the stereocenter (i.e., avoiding racemization). Methodologies developed for the kinetic resolution of racemic carboxylic acids are instructive in this regard, as they employ conditions designed for high stereochemical control.

Kinetic resolution is a technique used to separate a mixture of enantiomers by reacting them with a chiral catalyst or reagent that reacts faster with one enantiomer than the other. While not required for separating this compound, the principles are applicable for achieving a stereocontrolled reaction. This can be achieved through:

Chiral Acyl-Transfer Catalysts: Organocatalysts, such as modified benzotetramisoles, can be used to promote enantioselective esterification. acs.org These catalysts activate the carboxylic acid (often as an anhydride (B1165640) intermediate) and facilitate its reaction with an alcohol in a chiral environment, ensuring the reaction proceeds without affecting the stereocenter. acs.org

Formation of Diastereomeric Esters: Reacting the chiral acid with a chiral alcohol (e.g., L-menthol) results in the formation of a diastereomeric ester. beilstein-journals.org While this technique is classically used to separate enantiomers (as diastereomers have different physical properties and can be separated by chromatography or crystallization), it also represents a method for esterifying a chiral acid under conditions that are typically mild and stereochemically conservative. beilstein-journals.org

For an already pure enantiomer like this compound, these methods provide pathways to create complex esters while ensuring the stereochemical purity of the product is maintained.

Synthesis of Amide Derivatives

Amidation is another crucial derivatization reaction, converting the carboxylic acid into an amide. Amide bonds are fundamental in biochemistry (e.g., peptide bonds) and are present in a vast number of pharmaceutical compounds.

Directly reacting a carboxylic acid with an amine to form an amide is difficult due to an acid-base reaction that forms a stable and unreactive ammonium (B1175870) carboxylate salt. To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is typically achieved in two ways:

Conversion to a Reactive Intermediate: The carboxylic acid can be converted into a more electrophilic species, such as an acyl chloride or an acid anhydride. A common reagent for this transformation is thionyl chloride (SOCl₂), which converts the carboxylic acid into the corresponding acyl chloride. This highly reactive intermediate readily reacts with a primary or secondary amine to form the desired amide. britannica.com

Use of Coupling Agents: A more direct approach involves the use of coupling agents that activate the carboxylic acid in situ. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are widely used. These compounds react with the carboxylic acid to form a highly reactive activated intermediate, which is then susceptible to nucleophilic attack by the amine to yield the amide.

| Reagent Class | Example | Mechanism | Byproduct |

|---|---|---|---|

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Forms an acyl chloride intermediate. | SO₂ + HCl |

| Carbodiimide | DCC | Forms an O-acylisourea intermediate. | Dicyclohexylurea (DCU) |

| Phosphonium/Uronium Salt | HATU | Forms an activated acyl-uronium ester. | Tetramethylurea |

In the pursuit of greener and more atom-economical synthetic methods, catalyst-free amidation has gained significant interest. The most straightforward catalyst-free method is thermal dehydration. In this approach, this compound is reacted with an amine to form the corresponding ammonium carboxylate salt. This salt is then heated, typically to high temperatures (160-200 °C), to drive off a molecule of water and form the amide bond. This method avoids the use of coupling agents and catalysts, which can be toxic or generate significant waste. The primary limitation is the requirement for high temperatures, which may not be suitable for substrates containing sensitive functional groups.

Formation of Lactones and Other Cyclic Ethers

Lactones are cyclic esters, and their formation from this compound is not direct, as it requires the presence of both a carboxylic acid and a hydroxyl group within the same molecule. britannica.comwikipedia.org Therefore, derivatization to form a lactone necessitates significant modification of the starting material's structure.

One potential synthetic pathway involves the ring-opening of the tetrahydrofuran (B95107) moiety. A stereospecific, nickel-catalyzed cross-coupling reaction could open the THF ring to generate an acyclic carboxylic acid containing a newly formed stereocenter. escholarship.org If this ring-opening process also reveals or generates a hydroxyl group at an appropriate position (e.g., in the γ- or δ-position relative to the carboxyl group), subsequent intramolecular esterification (lactonization) could yield a new lactone. escholarship.org

Alternatively, modern synthetic methods could be employed. For instance, palladium-catalyzed C(sp³)–H activation has been used to convert aliphatic carboxylic acids into δ- or ε-lactones. nih.gov This strategy involves the olefination of a γ-C-H bond, followed by a C-O cyclization. Applying this concept to this compound would require the presence of an accessible γ-C-H bond and would likely result in a complex bicyclic or spirocyclic lactone system.

The synthesis of other cyclic ethers from this compound would also involve multiple synthetic steps. A common strategy would be the reduction of the carboxylic acid group to a primary alcohol (-CH₂OH) using a reducing agent like lithium aluminum hydride (LiAlH₄). This transformation yields (R)-(tetrahydrofuran-3-yl)methanol. This alcohol derivative could then serve as a precursor for the synthesis of new cyclic ethers through various cyclization strategies.

Applications in Advanced Medicinal Chemistry Research

Chiral Building Block in Drug Discovery and Development

The defined stereochemistry of (R)-Tetrahydrofuran-3-carboxylic acid makes it an attractive starting material for the synthesis of enantiomerically pure compounds. The rigidity of the tetrahydrofuran (B95107) ring allows for the precise spatial orientation of functional groups, a critical aspect in the design of molecules that interact with specific biological targets.

Synthesis of Chiral Intermediates for Complex Active Pharmaceutical Ingredients

This compound and its derivatives are instrumental in the construction of chiral intermediates for more complex APIs. A key application is in the synthesis of substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides. These compounds can be synthesized with high optical purity, meaning they consist predominantly of a single enantiomer, which is often crucial for therapeutic efficacy and safety. google.com

The synthesis process for these complex amides can involve reacting a derivative of this compound with other chemical moieties to build the final API. The stereochemistry at the 3-position of the tetrahydrofuran ring can be either the (R) or (S) configuration, allowing for the creation of different stereoisomers of the final drug candidate. google.com This stereochemical control is vital as different enantiomers of a drug can have vastly different pharmacological activities.

| Intermediate Type | Key Synthetic Feature | Application |

| 3-Amino-tetrahydrofuran-3-carboxylic acid amides | High optical purity at the C3 position | Precursors for complex APIs |

| Substituted tetrahydrofuran derivatives | Stereospecific functionalization | Building blocks for various pharmaceuticals |

Role in Peptidomimetics and Conformational Studies

In the field of peptidomimetics, researchers aim to design molecules that mimic the structure and function of natural peptides but with improved properties such as stability and oral bioavailability. Furanoid sugar amino acids, which are structurally related to tetrahydrofuran carboxylic acids, have been synthesized and incorporated into peptides to induce specific secondary structures, such as turns. acs.org

These modified peptides, containing a rigid furanoid scaffold, can adopt folded conformations. For instance, the incorporation of such structures into the neuropeptide Leu-enkephalin has been shown to result in a nine-membered pseudo β-turn-like structure. This constrained conformation can bring key pharmacophoric elements, such as aromatic rings, into close proximity, which is often a requirement for biological activity. acs.org Conformational studies using techniques like circular dichroism and nuclear magnetic resonance (NMR) spectroscopy, combined with molecular dynamics simulations, are essential to understand the structural impact of these modifications. acs.org

| Peptidomimetic Component | Induced Conformation | Significance |

| Furanoid sugar amino acids | β-turn-like structures | Mimics natural peptide turns, enhances biological activity |

| Rigid tetrahydrofuran backbone | Constrained peptide conformation | Improves stability and target binding affinity |

Investigational Biological Activities and Mechanisms

While the primary application of this compound is as a chiral building block, research into the direct biological activities of its derivatives is an emerging area.

Antimicrobial Research

Derivatives of various heterocyclic carboxylic acids, including those with furan (B31954) and thiophene (B33073) cores, have been investigated for their antimicrobial properties. For example, certain coumarin-3-carboxylic acid and benzofurancarboxylic acid derivatives have demonstrated activity against a range of bacterial and fungal pathogens. mdpi.comrsc.org However, specific studies focusing exclusively on the antimicrobial activity of derivatives of this compound are not extensively documented in the currently available literature.

Anticancer Research and Apoptosis Induction

The therapeutic potential of compounds incorporating a furan-3-carboxylic acid moiety has been explored in oncology. For instance, a class of compounds known as anthra[2,3-b]furan-3-carboxamides has shown significant antiproliferative activity against various cancer cell lines. reactionbiology.com These molecules can induce apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells. Another class of related compounds, coumarin-3-carboxylic acid derivatives, has also been noted for its anticancer and apoptosis-inducing effects. nih.gov Nevertheless, direct research detailing the anticancer properties and apoptosis induction specifically by derivatives of this compound is limited.

Enzyme Inhibition Studies (e.g., Fatty Acid Synthase)

Enzyme inhibition is a common mechanism of action for many drugs. Fatty acid synthase (FAS) is a crucial enzyme in lipogenesis and is considered a target for anticancer drug development. While there are known inhibitors of FAS, such as C75 and its derivatives, specific studies on the inhibitory activity of this compound against FAS are not prominent. Research has been conducted on a thiophene analog, 4-methylene-2-octyl-5-oxo-tetrahydro-thiophene-3-carboxylic acid, which was found to be an effective FAS inhibitor with potent anti-tumor activities. nih.govresearchgate.net This suggests that the broader scaffold may have potential, but direct evidence for the this compound core is not yet established.

An exploration of this compound's role in sophisticated medicinal chemistry reveals its significance as a chiral building block in the development of advanced therapeutic agents. This article delves into its applications, focusing on its interaction with molecular targets, its use in the synthesis of bioactive molecules, and its importance in structure-activity relationship studies.

Computational and Spectroscopic Studies in Research

Computational Chemistry and Molecular Modeling

Computational methods are indispensable for predicting the behavior and properties of molecules like (R)-Tetrahydrofuran-3-carboxylic acid, offering a theoretical framework to interpret experimental data.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations are crucial for understanding its three-dimensional structure and reactivity.

The tetrahydrofuran (B95107) (THF) ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily the envelope (E) and twist (T) forms. DFT calculations can predict the relative energies of these conformers, identifying the most stable geometries. For instance, studies on related tetrahydrofuran derivatives have shown that the position and nature of substituents significantly influence the ring's conformational preference. d-nb.info Calculations for this compound would model the potential intramolecular hydrogen bonding between the carboxylic acid group and the ring's ether oxygen, which can further stabilize certain conformers.

DFT is also employed to elucidate reaction mechanisms. pku.edu.cnmdpi.com For reactions involving this compound, such as esterification or amidation, DFT can map the entire reaction pathway. researchgate.net This involves calculating the energies of reactants, transition states, intermediates, and products, providing a detailed understanding of the reaction's kinetics and thermodynamics. Such studies are vital for optimizing reaction conditions and predicting the stereochemical outcome of synthetic transformations.

| Conformer | Ring Pucker | Carboxylic Acid Orientation | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|---|

| 1 | Twist (T) | Axial | 0.00 | 65.1 |

| 2 | Envelope (E) | Equatorial | 0.55 | 25.3 |

| 3 | Twist (T) | Equatorial | 1.20 | 8.1 |

| 4 | Envelope (E) | Axial | 1.85 | 1.5 |

While this compound is a building block, its derivatives are frequently incorporated into larger, biologically active molecules. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govresearchgate.net

In drug discovery, docking simulations are used to understand how a drug candidate containing the this compound scaffold might interact with its biological target. acs.orgmdpi.com The simulation places the ligand into the binding site of a protein and calculates a "docking score," which estimates the binding affinity. nih.gov These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues. This information is critical for structure-activity relationship (SAR) studies, guiding the design of more potent and selective inhibitors. nih.govnih.gov

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide experimental data on molecular structure, chirality, and dynamics, which are often used in conjunction with computational results for comprehensive analysis.

Vibrational Circular Dichroism (VCD) is an infrared spectroscopic technique that is sensitive to the chirality of a molecule. It measures the differential absorption of left and right circularly polarized infrared light by a chiral sample. VCD is a powerful tool for determining the absolute configuration of molecules like this compound. researchgate.net

The experimental VCD spectrum is typically compared with a spectrum predicted by DFT calculations for a known enantiomer (e.g., the R-enantiomer). A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. researchgate.net This combined experimental-theoretical approach has been successfully applied to determine the stereochemistry of similar molecules, such as 3-amino-3-(tetrahydrofuran) carboxylic acid. researchgate.net

Furthermore, VCD can be used to study intermolecular associations. Carboxylic acids are known to form strong hydrogen-bonded dimers, especially in nonpolar solvents. nih.gov VCD studies on the related (R)-tetrahydrofuran-2-carboxylic acid have shown that the equilibrium between the monomer and the dimer can be monitored, as each species gives rise to a distinct VCD signature, particularly in the carbonyl (C=O) and hydroxyl (O-H) stretching regions. nih.govacs.org This provides insight into the solution-state behavior of the molecule.

| Vibrational Mode | Frequency Range (cm-1) | Species | Significance |

|---|---|---|---|

| O-H Stretch | 3500-3550 | Monomer | Indicates free hydroxyl group. |

| O-H Stretch | 2500-3300 (broad) | Dimer | Characteristic of strong hydrogen bonding. |

| C=O Stretch | 1750-1770 | Monomer | Higher frequency due to lack of H-bonding. |

| C=O Stretch | 1700-1720 | Dimer | Lower frequency due to H-bonding. |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide definitive confirmation of its covalent structure. nih.govchemicalbook.com

The ¹H NMR spectrum reveals the chemical environment of each proton. The protons on the tetrahydrofuran ring exhibit complex splitting patterns (multiplets) due to spin-spin coupling with their neighbors. The precise values of these coupling constants (J-values) can provide information about the dihedral angles between protons and, by extension, the preferred conformation of the five-membered ring. researchgate.net The ¹³C NMR spectrum indicates the number of unique carbon atoms and their electronic environments. nih.govyoutube.com Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to assign all proton and carbon signals unambiguously.

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While obtaining a single crystal of this compound itself may be challenging, the crystal structures of its derivatives are frequently determined to confirm their absolute stereochemistry and analyze their intermolecular interactions in the crystal lattice. google.com

When a derivative of this compound is part of a larger molecule that acts as a drug, co-crystallization with its target protein can provide an atomic-level view of the binding interactions. nih.govspringernature.comresearchgate.net These protein-ligand complex structures are invaluable in drug discovery, as they show precisely how the ligand fits into the active site and which functional groups are responsible for its activity. nih.govmdpi.com This structural information validates the predictions from docking simulations and provides a precise blueprint for the rational design of new therapeutic agents. nih.gov For example, the absolute configuration of complex derivatives incorporating a tetrahydrofuran moiety has been unequivocally confirmed using this technique. google.com

Future Research Directions and Challenges

Exploration of Novel Asymmetric Synthetic Methodologies for Enhanced Enantioselectivity and Yields

The demand for enantiomerically pure compounds in the pharmaceutical industry has spurred the development of new asymmetric synthetic methods. ethernet.edu.et For (R)-Tetrahydrofuran-3-carboxylic acid and its derivatives, research is focused on overcoming the limitations of existing multi-step, low-yield syntheses. A significant challenge lies in developing catalytic enantioselective methods that can efficiently form the key stereocenters. chemistryviews.org

| Method | Catalyst/Reagent | Key Feature | Reported Yield/Enantioselectivity |

| Asymmetric Iodocyclization | Cu-catalyst | One-pot sequential reaction | High yields, up to 97% ee chemistryviews.org |

| [3+2] Annulation Reactions | Sn(OTf)2 | Lewis-acid mediated cyclopropane (B1198618) opening | Up to 97% yield, 20:1 diastereoselectivity nih.gov |

| Rearrangement of Oxonium Ylides | Catalytic Cu(MeCN)4PF6 with chiral diimine ligand | Asymmetric variant for enantioenriched products | 62% yield, 57% ee nih.gov |

| Direct Reduction of Lactone Acids | BH3·Me2S | A direct, single-step approach | Combined yield of 77% for mixed products researchgate.net |

Discovery of New Biological Targets and Therapeutic Applications for this compound Derivatives

Derivatives of tetrahydrofuran (B95107) are integral to numerous therapeutic agents, including several HIV protease inhibitors. nih.gov The core structure is considered a valuable scaffold in drug design. For derivatives of this compound, research is ongoing to identify new biological targets and expand their therapeutic potential.

Current studies have shown that related derivatives can act as potent and selective agonists at the glycine (B1666218) binding site of NMDA receptors, which are implicated in various neurological and psychiatric disorders. nih.gov Specifically, certain analogs show high potency and subtype-selectivity, such as for the GluN1/2C subtype, making them valuable tools for studying receptor function and potential leads for novel therapeutics. nih.gov Other research has focused on developing derivatives as inhibitors of anti-apoptotic Bcl-2 family proteins, which are key targets in cancer therapy. nih.gov Substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have demonstrated potent binding affinities to both Bcl-2 and Mcl-1 proteins, inducing apoptosis in cancer cells. nih.gov Future work will likely involve screening these compounds against a wider range of biological targets to uncover new therapeutic opportunities in areas such as infectious diseases and metabolic disorders.

| Derivative Class | Biological Target | Potential Therapeutic Application |

| (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid analogs | NMDA receptor glycine site (GluN1/2C subtype) | Neurological and psychiatric disorders nih.gov |

| Substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives | Bcl-2 and Mcl-1 proteins | Anticancer therapies nih.gov |

| Fused cyclopentane–tetrahydrofuran (Cp–THF) derivatives | HIV Protease | Antiviral treatment (HIV/AIDS) nih.gov |

| 5-phenylfuran-2-carboxylic acid derivatives | Salicylate synthase MbtI | Antitubercular agents mdpi.com |

Integration of Computational Design with Experimental Synthesis for Targeted Drug Discovery

The integration of computational chemistry with experimental synthesis is accelerating the drug discovery process. longdom.org Computer-Aided Drug Design (CADD) methods are pivotal in identifying promising molecular candidates, predicting their biological activity, and optimizing their properties before committing to resource-intensive laboratory synthesis. beilstein-journals.org

For this compound derivatives, computational approaches such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are employed to understand how these molecules interact with their biological targets. longdom.orgresearchgate.net These tools help in designing novel derivatives with improved binding affinity and selectivity. nih.gov For example, molecular docking can predict the binding modes of a ligand within the active site of a target protein, providing insights for structural modifications to enhance potency. beilstein-journals.org QSAR models can establish a mathematical relationship between the chemical structure of the compounds and their biological activity, enabling the prediction of the potency of yet-unsynthesized analogs. longdom.orgnih.gov This synergistic approach minimizes the trial-and-error nature of traditional drug discovery, thereby reducing costs and expediting the development of new therapeutic agents. beilstein-journals.org

Development of Sustainable and Green Chemistry Approaches for Production

The pharmaceutical industry is increasingly focusing on sustainable and environmentally benign manufacturing processes. jddhs.comresearchgate.net The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.org

Future research on the synthesis of this compound will emphasize the development of greener methodologies. This includes the use of non-toxic, renewable, and biodegradable solvents like water or ionic liquids. researchgate.netmdpi.com The application of biocatalysis, using enzymes to perform specific chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. researchgate.netmdpi.com Other green techniques being explored include microwave-assisted synthesis and continuous flow processing, which can significantly reduce reaction times and energy consumption. jddhs.comresearchgate.net The development of catalytic systems that are recyclable and can operate under milder reaction conditions is also a key goal. mdpi.com Adopting these sustainable approaches will not only reduce the environmental footprint of production but also potentially lower costs and improve safety. mdpi.com

Elucidation of Complex Reaction Mechanisms and Intermediates

A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes. For the synthesis of tetrahydrofuran derivatives, including this compound, elucidating the complex pathways and identifying key intermediates remains an active area of research.

Modern analytical and computational techniques are being applied to study these mechanisms in detail. For example, photochemical ring expansion reactions of oxetanes to form tetrahydrofurans are being investigated to understand the underlying ylide-mediated rearrangements. rsc.org Density Functional Theory (DFT) calculations are used to model reaction pathways, showing that these reactions can proceed via a diradical pathway and helping to explain the stereochemical outcomes. rsc.org Experimental studies focus on trapping and characterizing transient intermediates to build a more complete picture of the reaction landscape. researchgate.net A thorough mechanistic understanding allows chemists to rationally design improved synthetic strategies that can enhance yields, increase stereoselectivity, and prevent the formation of unwanted byproducts. researchgate.net

Expansion of Applications in Material Science and Agrochemicals

While the primary focus of research on this compound and its derivatives has been in medicinal chemistry, there is potential for their application in other fields such as material science and agrochemicals. The unique structural and chemical properties of the tetrahydrofuran ring make it a candidate for incorporation into novel polymers and functional materials.

For example, furan-3-carboxylic acid derivatives have been investigated as light stabilizers for organic polymers, particularly olefin polymers. google.com The specific stereochemistry of the (R)-enantiomer could potentially be leveraged to create chiral polymers with unique optical or recognition properties. In the field of agrochemicals, heterocyclic compounds are widely used as active ingredients in pesticides and herbicides. The biological activity profile of tetrahydrofuran derivatives could be explored for potential applications in crop protection. Future research in this area would involve synthesizing and screening libraries of this compound derivatives for these non-pharmaceutical applications, potentially opening up new markets and uses for this versatile chemical scaffold.

Q & A

Q. Intermediate Applications

- Conformational restriction : The tetrahydrofuran ring imposes rigid geometries, enhancing peptide receptor binding .

- Fluorescent labeling : Pyrene-labeled derivatives enable tracking of peptide interactions via UV/Vis and fluorescence spectroscopy .

- Prodrug synthesis : Tosylate intermediates (e.g., (R)-3-Aminotetrahydrofuran tosylate) are precursors for antiviral and anticancer agents .

What mechanistic insights explain the intramolecular cyclization step in tetrahydrofuran ring formation?

Mechanistic Studies

The cyclization involves:

- Enolate attack : The ester enolate nucleophilically attacks the aldehyde carbonyl, forming a β-hydroxy intermediate.

- Sulfide elimination : Dimethylsulfide acts as a leaving group, facilitating ring closure via SN2 displacement .

- Transition-state modeling : DFT calculations reveal steric and electronic factors favoring five-membered ring formation over six-membered alternatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.